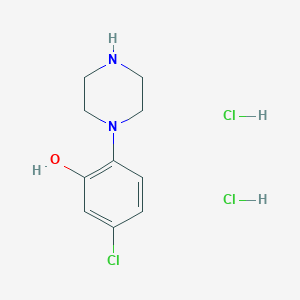
5-Chloro-2-piperazin-1-ylphenol;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-piperazin-1-ylphenol;dihydrochloride is a chemical compound with the CAS Number: 2416230-03-8 . It has a molecular weight of 285.6 and is typically found in a powder form . The IUPAC name for this compound is 5-chloro-2-(piperazin-1-yl)phenol dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13ClN2O.2ClH/c11-8-1-2-9 (10 (14)7-8)13-5-3-12-4-6-13;;/h1-2,7,12,14H,3-6H2;2*1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 285.6 .科学的研究の応用
Antinociceptive Properties
5-Chloro-2-piperazin-1-ylphenol;dihydrochloride and related compounds have been studied for their antinociceptive properties. Research has shown that certain 5-HT1 agonists, including 1-(3-chlorophenyl)-piperazine dihydrochloride, cause a dose-dependent antinociceptive effect, indicating potential roles in pain management (Nadeson & Goodchild, 2002).
Antimicrobial and Anticancer Properties
Piperazine-based compounds, including those with chlorophenyl units, have shown promising antimicrobial and anticancer properties. A study on synthesized piperazines confirmed their potent antiproliferative activity, highlighting their potential in therapeutic applications (Hafeez et al., 2022).
Neuropharmacological Effects
Compounds like 1-(m-Chlorophenyl)piperazine (CPP) have been studied for their neuropharmacological effects, particularly as serotonin receptor agonists. This has implications for the understanding and treatment of various neuropsychiatric disorders (Fuller, Snoddy, Mason, & Owen, 1981).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds like this compound. Studies include exploring new synthetic methods and the physicochemical properties of these compounds, which is crucial for their potential application in pharmaceuticals (Qin, Lin, Lin, Xue, & Ren, 2005).
Pharmacokinetics and Drug Development
The pharmacokinetics and potential drug development applications of this compound have been a subject of research. Studies have explored how these compounds interact with neurotransmitter receptors, influencing their efficacy and potential use in medication (Hamik & Peroutka, 1989).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
5-chloro-2-piperazin-1-ylphenol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.2ClH/c11-8-1-2-9(10(14)7-8)13-5-3-12-4-6-13;;/h1-2,7,12,14H,3-6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSDZMCJVYALIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)Cl)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2375670.png)
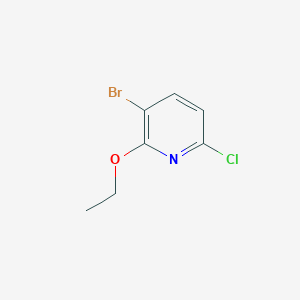
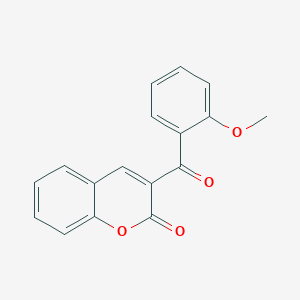
![(Z)-4-(benzo[d][1,3]dioxol-5-yl)-N'-(naphthalen-1-yl)thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2375673.png)
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2375674.png)
![7-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375680.png)
![1-[(2-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2375681.png)
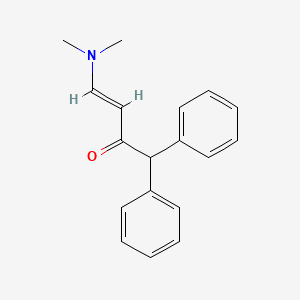
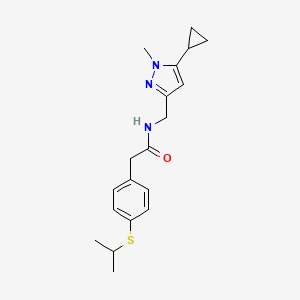
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2375686.png)
![2-{[4-(2-bromobenzoyl)piperazin-1-yl]carbonyl}-5-methoxy-1H-indole](/img/structure/B2375687.png)
![N-(4-(4-chlorophenoxy)phenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2375688.png)
